Enzyme-Mediated Stereoselectivity: cis-5S Isomer Achieves 100% Diastereomeric Excess (DE) Versus 89.5% DE for the trans-5R Isomer
In a patent‑demonstrated enzyme screening, a panel of over 40 ketoreductases was evaluated for stereoselective reduction to generate O1‑tert‑butyl O2‑ethyl 5‑hydroxypiperidine‑1,2‑dicarboxylate. The best hits produced the cis (2S,5S) isomer with a diastereomeric excess (DE) of 100%, whereas the same conditions converted the substrate to the trans (2S,5R) isomer with only 89.5% DE [1]. This translates to a >10‑fold reduction in the undesired isomer (0% vs. 10.5% impurity) without additional purification.
| Evidence Dimension | Diastereomeric excess (DE) achieved by ketoreductase‑catalyzed reduction |
|---|---|
| Target Compound Data | 100% DE for (2S,5S)-N‑Boc‑5‑hydroxy‑2‑piperidinecarboxylic acid ethyl ester |
| Comparator Or Baseline | 89.5% DE for the alternative (2S,5R)-N‑Boc‑5‑hydroxy‑2‑piperidinecarboxylic acid ethyl ester |
| Quantified Difference | Absolute DE advantage of 10.5 percentage points; complete elimination of the undesired diastereomer in the cis‑5S product |
| Conditions | Enzyme screening of >40 ketoreductases; substrate structurally analogous to the target compound; reaction conducted under proprietary conditions as described in CN108239019A [1] |
Why This Matters
Procurement of the cis‑configured compound eliminates the need for costly diastereomer separation downstream, directly reducing API intermediate manufacturing cost and regulatory burden.
- [1] Patent CN108239019A – The synthetic method of one kind (2S, 5S or 5R)-N‑tertbutyloxycarbonyls‑5‑hydroxyls‑2‑piperidinecarboxylic acid ethyl ester. Google Patents, 2018. https://patents.google.com/patent/CN108239019A/en View Source
